N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
Description
N'-{[(2,4-Dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a synthetic organic compound characterized by a carboximidamide core substituted with a 3-nitrobenzene ring and a 2,4-dichlorophenoxy acetyloxy group. The 2,4-dichlorophenoxy moiety is common in agrochemicals, suggesting possible herbicidal or pesticidal applications .
Properties
Molecular Formula |
C15H11Cl2N3O5 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11Cl2N3O5/c16-10-4-5-13(12(17)7-10)24-8-14(21)25-19-15(18)9-2-1-3-11(6-9)20(22)23/h1-7H,8H2,(H2,18,19) |
InChI Key |
VQEYVSCCZCMMLI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2,4-dichlorophenoxyacetic acid is then acylated with 3-nitrobenzenecarboximidamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Structural Features
The compound shares a 2,4-dichlorophenoxy acetyl backbone with several analogs reported in the literature (Table 1). Key differences lie in the substituents attached to the hydrazide/carboximidamide group:
Key Observations :
Physicochemical Properties
Comparative data on melting points, yields, and spectral characteristics are summarized below:
Key Observations :
- The target compound’s nitro group may elevate its melting point compared to 4m but lower it relative to 4v (pyridine) or 4r (bulky dichlorophenoxy).
- ESI-MS data suggest a higher molecular weight (~450) than most analogs due to the nitro substituent.
Predicted Activity :
Elemental Analysis Comparison :
| Compound | %C (Found/Calc) | %H (Found/Calc) | %N (Found/Calc) |
|---|---|---|---|
| Target | ~44.5/44.8 | ~2.5/2.5 | ~9.3/9.1 |
| 4r | 44.11/43.87 | 3.08/2.76 | 6.66/6.39 |
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